molecular formula C35H35FN2O3 B010048 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one CAS No. 102275-34-3

6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one

Cat. No. B010048
M. Wt: 550.7 g/mol
InChI Key: CEQCHGVGWNESSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one, also known as BAPTA-AM, is a synthetic compound that has been widely used in scientific research. BAPTA-AM is a cell-permeable calcium chelator that has been used to study calcium signaling in various biological systems.

Scientific Research Applications

6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one has been widely used in scientific research to study calcium signaling in various biological systems. Calcium signaling plays a crucial role in many physiological processes, including muscle contraction, neurotransmitter release, and gene expression. 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one is a potent calcium chelator that can be used to selectively block calcium signaling in cells. This allows researchers to study the role of calcium signaling in various biological processes.

Mechanism Of Action

6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one works by binding to calcium ions and preventing them from interacting with other proteins in the cell. This blocks calcium signaling and prevents downstream effects such as muscle contraction or neurotransmitter release. 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one is cell-permeable, meaning it can enter cells and chelate intracellular calcium ions. This allows researchers to selectively block calcium signaling in specific cells or tissues.

Biochemical And Physiological Effects

6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one has been shown to have a variety of biochemical and physiological effects. In neurons, 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one can block calcium influx and prevent the release of neurotransmitters. In muscle cells, 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one can block calcium-induced muscle contraction. 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one has also been shown to inhibit cancer cell growth by blocking calcium signaling pathways.

Advantages And Limitations For Lab Experiments

6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one has several advantages for lab experiments. It is a potent and selective calcium chelator that can be used to study calcium signaling in various biological systems. It is also cell-permeable, meaning it can enter cells and chelate intracellular calcium ions. However, 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one has some limitations. It can be toxic to cells at high concentrations, and its effects on calcium signaling can be reversible. Additionally, 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one can interfere with other cellular processes that are calcium-dependent.

Future Directions

There are several future directions for research on 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one. One area of research is the development of more potent and selective calcium chelators. Another area of research is the use of 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one in vivo to study calcium signaling in living organisms. Additionally, 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one could be used in combination with other drugs to target calcium signaling pathways in cancer cells. Finally, 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one could be used to study the role of calcium signaling in other physiological processes, such as immune function or metabolism.

Synthesis Methods

6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one can be synthesized by reacting 4-fluoroaniline with 3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one in the presence of dibutylamine. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by column chromatography to obtain 6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one in a pure form.

properties

CAS RN

102275-34-3

Product Name

6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one

Molecular Formula

C35H35FN2O3

Molecular Weight

550.7 g/mol

IUPAC Name

6'-(dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C35H35FN2O3/c1-4-6-18-38(19-7-5-2)26-16-17-29-33(21-26)40-32-20-23(3)31(37-25-14-12-24(36)13-15-25)22-30(32)35(29)28-11-9-8-10-27(28)34(39)41-35/h8-17,20-22,37H,4-7,18-19H2,1-3H3

InChI Key

CEQCHGVGWNESSM-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=C(C=C6)F)C

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=C(C=C6)F)C

Origin of Product

United States

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